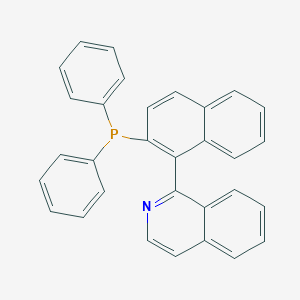

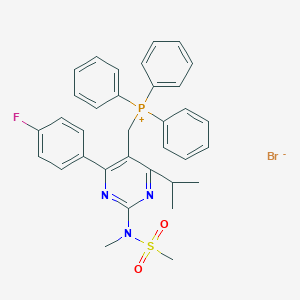

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex naphthalene derivatives has been explored through various methods. One such approach involves the Pd-catalyzed Stille coupling reaction, which has been successfully employed to synthesize axially chiral 1,8-diquinolylnaphthalenes . The optimization of this reaction was crucial, leading to the preparation of highly constrained naphthalene derivatives with yields of approximately 42% and 41% for different alkyl substituents. The use of Pd(PPh3)4 and CuO as cocatalysts was found to be superior to other catalyst systems, indicating the importance of catalyst selection in such synthetic processes .

Another method for synthesizing isoquinoline derivatives is presented, which involves the use of polyphosphate esters to prepare 1-methyl-3-phenylisoquinoline derivatives from oximes . This method yielded isoquinolines with various substituents, with the yields mainly ranging from 50 to 70%. The structures of the synthesized compounds were confirmed using nuclear magnetic resonance spectroscopy and elemental analysis, demonstrating the effectiveness of this new approach .

Molecular Structure Analysis

The molecular structure of the synthesized naphthalene derivatives reveals a significant aspect of their stereochemistry. The anti isomers of the synthesized 1,8-diquinolylnaphthalenes were found to be more stable than the corresponding syn isomers . The ratio of the enantiomeric anti conformers to the syn conformer was determined through NMR and HPLC analysis, indicating a preference for the anti conformation. The atropisomers were stable at room temperature, and their interconversion was studied at elevated temperatures to determine the Gibbs activation energy for isomerization .

Chemical Reactions Analysis

The chemical behavior of the synthesized naphthalene derivatives under different conditions was investigated. The diastereoisomers of the synthesized compounds exhibited slow syn/anti interconversion at elevated temperatures. This interconversion process was monitored using NMR and HPLC, providing insights into the diastereomerization and enantiomerization processes. The activation energies for these processes were calculated, revealing the energy barriers for the rotational isomerization of the atropisomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized naphthalene and isoquinoline derivatives are closely related to their molecular structures. The stability of the atropisomers at room temperature suggests a significant energy barrier to rotation about the chiral axis, which was quantified through the determination of Gibbs activation energy . The yields obtained from the synthesis of isoquinoline derivatives using polyphosphate esters indicate that this method is particularly suitable for introducing various substituents onto the aromatic ring, which can influence the physical and chemical properties of the final compounds .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Cationic rhodium complexes of similar phosphine ligands have been utilized in the enantioselective hydroboration of olefins, demonstrating high yields, regioselectivities, and enantiomer excesses of up to 97%. This indicates the potential of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane in asymmetric catalysis, particularly in hydroboration reactions which are crucial for the synthesis of chiral alcohols and amines (McCarthy, Hooper, & Guiry, 2000).

Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives have been synthesized through reactions involving similar phosphorus ylides, indicating the role of such ligands in facilitating the formation of isoquinolines. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry (Abdou, Fahmy, & Kamel, 2002).

Electroluminescent Materials

Phosphine ligands have found applications in the development of electroluminescent materials, particularly in the synthesis of iridium(III) complexes that exhibit luminescence. Such materials are valuable for organic light-emitting diode (OLED) technologies, suggesting the potential of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane in this field (Lin et al., 2011).

Recyclable Catalytic Processes

Optically pure rhodium(I) complexes incorporating similar phosphine ligands have been immobilized onto smectite clays for use in the hydroboration of vinylarenes. This process demonstrated not only high activities and enantiomeric excess but also allowed for simple separation and efficient recycling, highlighting the environmental benefits and sustainability of using such catalysts in synthetic chemistry (Segarra, Guerrero, Claver, & Fernández, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJAIEYASUCCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318345 | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |

CAS RN |

149341-34-4, 149245-03-4, 149341-33-3 | |

| Record name | (R)-QUINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149245-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149341-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)